3,4-Dimethyl-4-chloro-2-pyrazolin-5-one
Overview
Description
Synthesis Analysis
The synthesis of pyrazolin-5-one derivatives often involves multi-component reactions, providing efficient pathways to these compounds. A notable example is the one-pot, three-component synthesis, which combines dimedone, 1H-pyrazol-5-amines, and isatins in aqueous media to yield derivatives efficiently (Ahadi, Mirzaei, & Bazgir, 2010). This method highlights the versatility and adaptability of the synthesis processes for pyrazolin-5-ones.
Molecular Structure Analysis
The molecular structure of pyrazolin-5-one derivatives, including 3,4-Dimethyl-4-chloro-2-pyrazolin-5-one, can be characterized using various spectroscopic techniques. Spectroscopic investigation, including electronic, infrared, 1H NMR, and 13C NMR spectroscopy, plays a crucial role in confirming the molecular structure and understanding the coordination behavior with metal ions (Otuokere, Alisa, & Nwachukwu, 2015).
Chemical Reactions and Properties
Pyrazolin-5-one compounds exhibit diverse reactivity, forming various complexes and derivatives. For instance, their ability to act as ligands and form complexes with transition metals like Cd(II), Co(II), Cu(I), Ni(II), Pt(II), and Zn(II) has been documented, showcasing their chemical versatility and potential applications in materials science and catalysis (Otuokere et al., 2015).
Physical Properties Analysis
The physical properties of pyrazolin-5-one derivatives, including solubility, melting points, and crystallinity, are essential for their application in various fields. For instance, the synthesis and fluorescent property evaluation of certain derivatives have been investigated, indicating the potential of these compounds in fluorescent materials and biological probes (Hasan, Abbas, & Akhtar, 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, ability to form complexes, and behavior under various conditions, define the applicability of 3,4-Dimethyl-4-chloro-2-pyrazolin-5-one derivatives in synthesis and industry. Their interaction with metal ions to form complexes highlights their role in coordination chemistry and potential uses in catalysis and material science (Otuokere et al., 2015).
Scientific Research Applications
Antidepressant Activities : Some 3,5-diphenyl-2-pyrazolines, which are structurally related to the compound , have been found to show antidepressant activities. Specifically, substituents like 4-methoxy and 4-chloro on the phenyl ring were found to increase this activity (Palaska et al., 2001).
Analgesic and Antipyretic Agents : Derivatives such as 3-mercaptomethyl-2-methyl-1-phenyl-3-pyrazolin-5-one have been synthesized and show potential as new analgesic and antipyretic agents (Ito & Ueda, 1969).
Antimicrobial, Anti-inflammatory, and Analgesic Activities : Isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives demonstrate significant antimicrobial, anti-inflammatory, and analgesic activities (Zaki et al., 2016).
In Vitro Anticancer Activity : Fluorescent 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one derivatives have shown potential in vitro anticancer activity against pazopanib on human cervical cancer cells (Premnath et al., 2017).
Antitumor Activity : New pyrazolo[3,4-d]pyrimidin-4-one derivatives have exhibited promising antitumor activity, highlighting the potential for 3,4-Dimethyl-4-chloro-2-pyrazolin-5-one derivatives in cancer treatment (Abdellatif et al., 2014).
Antimicrobial and Antioxidant Properties : Tetra substituted pyrazolines, potentially including derivatives of the compound, have shown promising antimicrobial and antioxidant properties, suggesting applications in pharmaceuticals and cosmetics (Govindaraju et al., 2012).
Future Directions
The future directions for research on 3,4-Dimethyl-4-chloro-2-pyrazolin-5-one and related compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the chemical modulation of the pyrazoline-5-one moiety through the introduction of thiazolidine-4-one rings via a propioanamide chain has been found to greatly influence antioxidant potential .
properties
IUPAC Name |
4-chloro-3,4-dimethyl-1H-pyrazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c1-3-5(2,6)4(9)8-7-3/h1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNZPENTCVRFHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-4-chloro-2-pyrazolin-5-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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